Hydrazine-15N2 dihydrochloride
CAS No.: 287488-18-0
Cat. No.: VC2465529
Molecular Formula: Cl2H6N2
Molecular Weight: 106.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 287488-18-0 |
---|---|
Molecular Formula | Cl2H6N2 |
Molecular Weight | 106.95 g/mol |
Standard InChI | InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 |
Standard InChI Key | LIAWOTKNAVAKCX-ZBUXRKNLSA-N |
Isomeric SMILES | [15NH2][15NH2].Cl.Cl |
SMILES | NN.Cl.Cl |
Canonical SMILES | NN.Cl.Cl |
Introduction
Chemical Identity and Structure
Hydrazine-15N2 dihydrochloride (CAS Number: 287488-18-0) is a crystalline salt formed by the reaction of isotopically enriched hydrazine with hydrochloric acid. The compound consists of a hydrazine molecule in which both nitrogen atoms are the 15N isotope, combined with two hydrogen chloride molecules.
Basic Identifiers and Properties
Property | Value |
---|---|
CAS Number | 287488-18-0 |
Molecular Formula | Cl₂H₆N₂ (H₂¹⁵N¹⁵NH₂·2HCl) |
Molecular Weight | 106.95 g/mol |
European Community Number | 687-243-1 |
SMILES Notation | Cl.Cl.[15NH2][15NH2] |
InChI | 1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 |
InChIKey | LIAWOTKNAVAKCX-ZBUXRKNLSA-N |
Physical State | Crystalline solid |
Melting Point | 200°C (with decomposition) |
Isotopic Purity | 98 atom % 15N (typical) |
Chemical Purity | 99% (CP) |
The compound's structure features a hydrazine core (H₂N-NH₂) with both nitrogen atoms enriched with the 15N isotope. This isotopic substitution creates a mass shift of M+2 compared to non-labeled hydrazine dihydrochloride, which is crucial for its analytical applications .
Structural Characteristics
The N-N bond in hydrazine-15N2 dihydrochloride maintains the same chemical characteristics as in standard hydrazine, but the presence of 15N isotopes provides distinct spectroscopic advantages. The salt form (dihydrochloride) enhances stability compared to free hydrazine, making it safer to handle and store while preserving the isotopic enrichment .
Unlike the common 14N isotope (natural abundance 99.63%), which has a nuclear spin of 1 and produces broad NMR signals due to quadrupolar relaxation, the 15N isotope has a nuclear spin of ½. This property results in sharper signals in 15N-NMR spectroscopy, allowing for more precise structural determinations and reaction monitoring.
Physical and Chemical Properties
Physical Properties
Hydrazine-15N2 dihydrochloride typically appears as a white to off-white crystalline solid. Unlike its monohydrate counterpart (which is a liquid), the dihydrochloride salt exists in solid form, offering advantages for storage and handling .
When compared to hydrazine-15N2 monohydrate (CAS: 145571-73-9), the dihydrochloride salt exhibits markedly different physical properties:
Property | Hydrazine-15N2 Dihydrochloride | Hydrazine-15N2 Monohydrate |
---|---|---|
Molecular Formula | Cl₂H₆N₂ | H₆N₂O |
Molecular Weight | 106.95 g/mol | 52.08 g/mol |
Physical State | Solid | Liquid |
Melting Point | 200°C (decomposes) | -51.7°C |
Boiling Point | Not applicable | 120.1°C |
Density | Not specified | 1.073 g/mL at 25°C |
Flash Point | Not applicable | 73°C (closed cup) |
The solid-state nature of the dihydrochloride salt provides greater stability and ease of handling compared to the highly reactive liquid monohydrate form .
Hazard Parameter | Classification/Information |
---|---|
Hazard Codes | T (Toxic), N (Dangerous for the environment) |
GHS Pictograms | GHS06, GHS08, GHS09 |
Signal Word | Danger |
Hazard Statements | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled) |
H317 (May cause an allergic skin reaction) | |
H350 (May cause cancer) | |
H410 (Very toxic to aquatic life with long-lasting effects) | |
Storage Class | 6.1C - Combustible acute toxic Cat.3 / toxic compounds |
WGK Germany | 3 (Severe hazard to waters) |
These classifications highlight the compound's toxicity and potential environmental impact, necessitating appropriate safety measures during handling and disposal .
Research Applications
Analytical Chemistry Applications
Hydrazine-15N2 dihydrochloride serves as an invaluable internal standard in quantitative analytical methods, particularly in isotope dilution mass spectrometry. The mass shift (M+2) caused by the 15N isotopes allows for clear distinction between the analyte and internal standard, enabling precise quantification even in complex matrices .
A notable example is the development of "A Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke" (Journal of Chromatographic Science, 2019). This method employed an optimized derivatization approach using 2-nitrobenzaldehyde for sample preparation, with the isotope-labeled hydrazine allowing for accurate quantification at trace levels .
Biochemical and Metabolic Studies
The 15N labeling makes hydrazine-15N2 dihydrochloride particularly valuable for investigating nitrogen metabolism and biochemical pathways:
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Metabolic pathway elucidation: Tracking the fate of nitrogen atoms through various biological transformations
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Enzyme mechanism studies: Investigating reaction mechanisms of nitrogen-processing enzymes
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Protein structural analysis: Used in the preparation of 15N-labeled proteins for NMR studies
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Toxicological investigations: Studying the metabolic fate of hydrazine derivatives in biological systems
15N-NMR spectroscopy has been employed to study hydrazine metabolism in vivo, identifying various metabolites and pathways. This application demonstrates the utility of 15N-labeled compounds in elucidating complex biochemical processes.
Synthetic Chemistry Applications
In synthetic organic chemistry, hydrazine-15N2 dihydrochloride facilitates:
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Reaction mechanism studies: Tracing the movement of nitrogen atoms during chemical transformations
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Development of novel synthetic methodologies: Testing new approaches to nitrogen-containing compounds
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Preparation of labeled reference standards: Creating isotopically labeled versions of pharmaceuticals and other compounds
The isotopic labeling enables researchers to determine precisely how nitrogen atoms are incorporated into reaction products, providing valuable mechanistic insights that can guide the development of more efficient synthetic routes .
Comparative Analysis with Related Compounds
Comparison with Other Isotopically Labeled Hydrazine Derivatives
Various isotopically labeled hydrazine derivatives exist for different research purposes:
Compound | Key Characteristics | Primary Applications |
---|---|---|
Hydrazine-15N2 dihydrochloride | Both N atoms labeled with 15N; solid salt form | Metabolic studies, reaction mechanisms, internal standards |
Hydrazine-15N2 monohydrate | Both N atoms labeled with 15N; liquid form | Reactions requiring anhydrous conditions, higher reactivity applications |
Hydrazine-d4 derivatives | Hydrogen atoms replaced with deuterium | Studies focusing on H-bonding, proton transfer mechanisms |
Mixed labeled hydrazines | Specific atoms selectively labeled | Regioselectivity studies, asymmetric reaction investigations |
Each variant offers specific advantages depending on the research requirements, with hydrazine-15N2 dihydrochloride being particularly valuable for studying nitrogen-centered processes .
Current Research and Future Perspectives
Recent Research Findings
Recent studies involving isotopically labeled hydrazine compounds have demonstrated their value in various scientific disciplines:
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Analytical method development: Improving sensitivity and selectivity in the detection and quantification of hydrazine and its derivatives in complex matrices
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Drug metabolism studies: Investigating the metabolic fate of hydrazine-containing pharmaceuticals
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Environmental monitoring: Tracking hydrazine contamination in environmental samples
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Catalytic reaction mechanisms: Studying nitrogen-nitrogen bond formation and cleavage processes
These research areas benefit from the unique properties of 15N-labeled hydrazines, enabling investigations that would be difficult or impossible with non-labeled compounds .
Future Research Directions
The continued development of more sensitive analytical techniques and the growing interest in nitrogen metabolism suggest several promising future applications for hydrazine-15N2 dihydrochloride:
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Personalized medicine: Tracking nitrogen metabolism variations among individuals
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Environmental fate studies: Investigating the transformation of hydrazine-containing pollutants
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Agricultural research: Studying nitrogen utilization efficiency in plants
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Materials science: Developing nitrogen-doped materials with enhanced properties
As analytical techniques continue to advance, the application potential for isotopically labeled compounds like hydrazine-15N2 dihydrochloride will likely expand, particularly in fields requiring sensitive detection and precise tracking of nitrogen atoms .
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